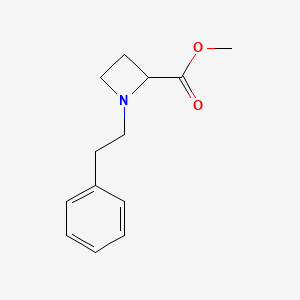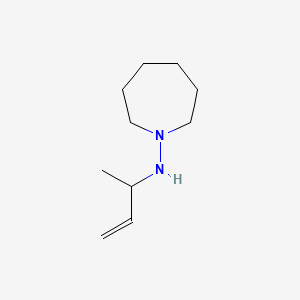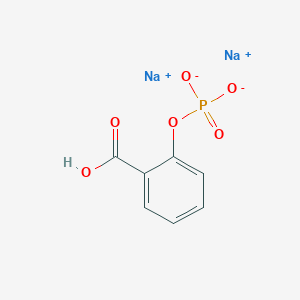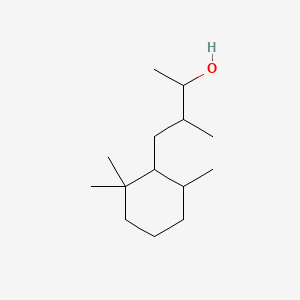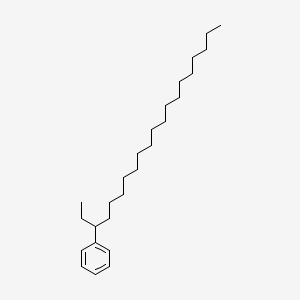
3-Phenyleicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46. It consists of a phenyl group attached to an eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain bonded to a benzene ring. The structure of this compound can be represented as C6H5-(CH2)19-CH3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with an eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C20H41Cl → C6H5-(CH2)19-CH3 + HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
化学反応の分析
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be hydrogenated to saturate any unsaturated bonds.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-Phenyleicosane involves its interaction with various molecular targets and pathways The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability
類似化合物との比較
- 1-Phenyleicosane
- 9-Phenyleicosane
- 11-Phenyleicosane
Comparison: 3-Phenyleicosane is unique due to the position of the phenyl group on the third carbon of the eicosane chain. This positioning can influence its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects in chemical reactions.
特性
CAS番号 |
72557-70-1 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChIキー |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


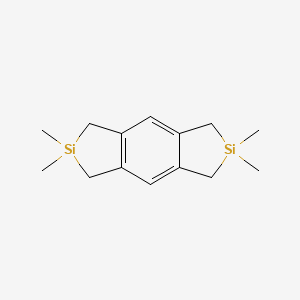
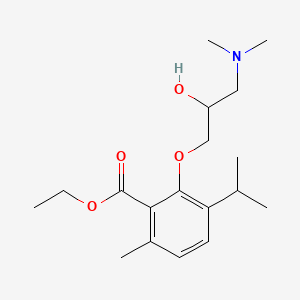
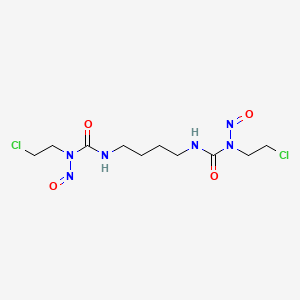
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
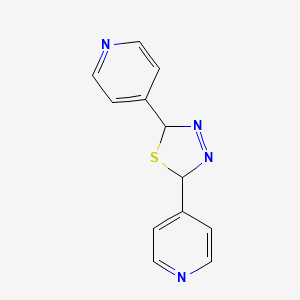

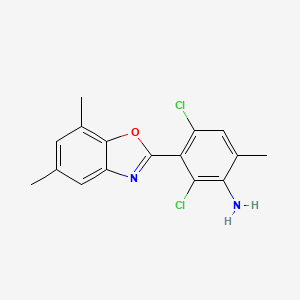
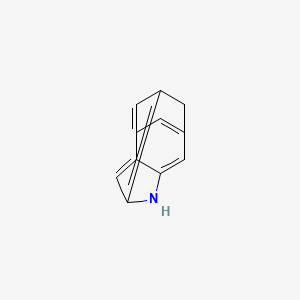
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

